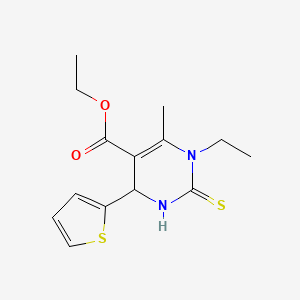

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a thiophen-2-yl group at position 4, an ethyl substituent at position 1, a methyl group at position 6, and a sulfanylidene (thioxo) moiety at position 2. This scaffold is part of the Biginelli family of compounds, known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The structural uniqueness of this compound lies in the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or other heterocyclic substituents. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, and biological activities.

Properties

IUPAC Name |

ethyl 3-ethyl-4-methyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-4-16-9(3)11(13(17)18-5-2)12(15-14(16)19)10-7-6-8-20-10/h6-8,12H,4-5H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSFDJQISKYYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=S)C2=CC=CS2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-ethyl-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 743444-84-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antitumor activities, with references to relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyrimidine nucleus with a thiophene ring. This unique configuration contributes to its biological activity.

Molecular Formula

- C : 12

- H : 14

- N : 2

- O : 3

- S : 1

Molecular Weight

Approximately 266.32 g/mol.

Antibacterial Activity

Research indicates that compounds containing the tetrahydropyrimidine structure exhibit significant antibacterial properties. Ethyl 1-ethyl-6-methyl-2-sulfanylidene derivatives have shown efficacy against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of ethyl 1-ethyl-6-methyl-2-sulfanylidene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It potentially intercalates with DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The presence of sulfur in its structure may facilitate ROS production, leading to oxidative stress in cells.

Study on Antibacterial Efficacy

A recent study published in the World Journal of Pharmaceutical Research evaluated the antibacterial properties of several tetrahydropyrimidine derivatives, including ethyl 1-ethyl-6-methyl-2-sulfanylidene. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity Evaluation

In another study focusing on the antitumor effects of similar compounds, ethyl derivatives were shown to induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical agent. Pyrimidine derivatives, including this compound, are known to exhibit a broad spectrum of biological activities.

Anticancer Activity

Recent studies have shown that tetrahydropyrimidine derivatives can possess significant anticancer properties. For instance, compounds similar to ethyl 1-ethyl-6-methyl-2-sulfanylidene have been evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that certain derivatives showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells, suggesting that this compound could be further explored for its anticancer activities .

Antidiabetic Properties

Another area of research focuses on the antidiabetic effects of pyrimidine derivatives. The compound's structural features may enhance its efficacy as an inhibitor of enzymes like alpha-amylase and alpha-glucosidase.

- Research Findings : In vitro studies indicated that modifications to the tetrahydropyrimidine structure could lead to enhanced inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism .

Synthesis Techniques

The synthesis of ethyl 1-ethyl-6-methyl-2-sulfanylidene has been achieved through various methods, including:

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis methods, such as:

- Microwave-Assisted Synthesis : This technique allows for rapid synthesis with high yields (80–96%) and reduced reaction times (3–30 minutes) while minimizing waste generation .

Solvent-Free Methods

Innovative approaches using solvent-free conditions have been reported to enhance reaction efficiency and simplify purification processes .

Material Science Applications

Beyond pharmaceuticals, the compound is also being investigated for its potential applications in material science.

Organic Electronics

Due to its unique electronic properties, derivatives of tetrahydropyrimidine are being researched for use in organic semiconductors and photovoltaic devices.

Photovoltaic Applications

Studies indicate that compounds with thiophene moieties can improve charge transport properties in organic solar cells, making them suitable candidates for further development in this field .

Structural Insights

Understanding the crystal structure of ethyl 1-ethyl-6-methyl-2-sulfanylidene provides valuable insights into its reactivity and potential applications.

Comparison with Similar Compounds

Position 4 Modifications

- 2-Fluorophenyl () : The electron-withdrawing fluorine atom increases lipophilicity and may influence metabolic stability. This compound (LaSOM 282) demonstrated moderate pharmacological activity in preliminary screenings .

- Benzodioxol-5-yl () : The benzodioxol group improves metabolic stability and bioavailability, as seen in crystallographic studies validating its planar structure .

- Furan-2-yl () : Furan derivatives exhibit moderate antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c) but weaker hydrogen peroxide scavenging compared to thiophene analogues .

Position 1 Modifications

Position 2 Modifications

- Sulfanylidene (Thioxo) (Target Compound) : The thioxo group participates in tautomerization and hydrogen bonding, critical for interactions with biological targets .

- Oxo () : Oxo derivatives exhibit reduced hydrogen-bonding capacity, often resulting in lower potency in pharmacological assays .

Pharmacological Activities

- Anticancer Potential: The triazolopyrimidine analogue with a thiophen-2-yl group () showed remarkable activity against lung and liver cancer cells, suggesting the thiophene moiety enhances cytotoxicity .

Structural and Spectral Characterization

- X-ray Crystallography : Compounds like the benzodioxol derivative () were validated using SHELX software, confirming planarity and tautomeric forms .

- Spectral Data : NMR and IR spectra for fluorophenyl derivatives () show characteristic peaks for thioxo (C=S) at ~1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q & A

Q. What are the established synthetic routes for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving an aldehyde (e.g., thiophen-2-yl carboxaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Key steps include:

- Catalyst selection : Acidic catalysts like HCl or NHCl in acetic acid are critical for cyclocondensation .

- Solvent optimization : Ethanol or mixed solvents (e.g., acetylacetone/ethanol) improve solubility and yield .

- Reaction time and temperature : Reflux at 100°C for 8–12 hours ensures completion .

Example Protocol (adapted from ):

| Component | Quantity | Conditions |

|---|---|---|

| Thiophen-2-yl aldehyde | 2 mmol | Reflux in acetic acid (10 mL) |

| Ethyl acetoacetate | 2 mmol | 100°C, 8 hours |

| Thiourea | 3 mmol | NHCl catalyst |

| Yield : ~70–85% after recrystallization in ethanol. |

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- NMR : H and C NMR identify substituents (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves conformational details (e.g., flattened boat conformation of the tetrahydropyrimidine ring) and disorder in flexible groups (e.g., ethyl substituents) .

- FT-IR : Confirms thiocarbonyl (C=S) stretches at ~1200–1250 cm .

Key Crystallographic Data (from ):

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a=7.268 Å, b=9.320 Å, c=12.478 Å |

| Hydrogen bonds | N–H⋯O and N–H⋯S networks stabilize 3D packing |

Advanced Research Questions

Q. How can conformational dynamics of the tetrahydropyrimidine ring influence pharmacological activity?

- Flattened boat conformation : Observed in X-ray studies, this conformation exposes the thiophen-2-yl group for intermolecular interactions (e.g., π-stacking in enzyme binding pockets) .

- Substituent effects : Bulkier groups (e.g., trifluoromethylphenyl) increase steric hindrance, altering ring puckering and hydrogen-bonding capacity .

- DFT calculations : Pair with crystallography to model energy barriers for ring inversion .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- SAR analysis : Compare analogs with varying substituents (e.g., 4-cyanophenyl vs. thiophen-2-yl) to isolate pharmacophore elements .

- Crystallographic vs. solution-state data : Address discrepancies using variable-temperature NMR to study dynamic effects in solution .

- Bioassay normalization : Control for purity (>95% by HPLC) and solvent effects (e.g., DMSO vs. ethanol) .

Q. Example Contradiction :

Q. How can hydrogen-bonding networks in the solid state guide drug formulation?

- Stabilization via N–H⋯S/O bonds : These interactions (observed in X-ray studies) improve thermal stability, critical for shelf-life .

- Co-crystallization : Introduce excipients (e.g., polymers) that mimic hydrogen-bonding patterns to enhance solubility .

Hydrogen-Bonding Metrics (from ):

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (carboxylate) | 2.89 | 165 |

| N–H⋯S (thiocarbonyl) | 3.42 | 152 |

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT-based Fukui indices : Identify electrophilic sites (e.g., C5 of the pyrimidine ring) prone to nucleophilic attack .

- Solvent modeling : Use COSMO-RS to predict solvolysis rates in polar protic solvents (e.g., water, methanol) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.